5-Bromo-4-trifluoromethyl-thiophen-2-ylamine
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Overview
Description
5-Bromo-4-trifluoromethyl-thiophen-2-ylamine is a heterocyclic compound that features a thiophene ring substituted with bromine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine typically involves the bromination and trifluoromethylation of thiophene derivatives. One common method is the bromination of 4-trifluoromethyl-thiophen-2-ylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-trifluoromethyl-thiophen-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-trifluoromethyl-thiophen-2-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine offers unique properties due to the presence of the thiophene ring, which imparts distinct electronic and steric characteristics. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)thiophen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NS/c6-4-2(5(7,8)9)1-3(10)11-4/h1H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBPSPORDVNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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